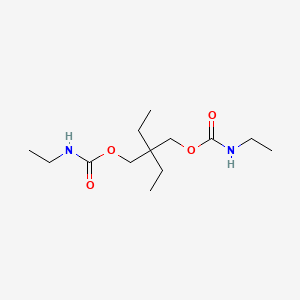
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is an organic compound with the molecular formula C₁₁H₂₂N₂O₄ It is a derivative of 2,2-diethyl-1,3-propanediol, where both hydroxyl groups are replaced by ethylcarbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2,2-diethyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate groups. The reaction can be represented as follows:
C7H16O2+2C3H5NO→C11H22N2O4
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Oxidative reactions can lead to the formation of corresponding carbonyl compounds.
Substitution: The ethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products
Hydrolysis: 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) involves its interaction with specific molecular targets. The ethylcarbamate groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Diethyl-1,3-propanediol: The parent compound with hydroxyl groups instead of ethylcarbamate groups.
2,2-Dimethyl-1,3-propanediol: A similar compound with methyl groups instead of ethyl groups.
2,2-Diethylpropane-1,3-diol: Another derivative with different functional groups.
Uniqueness
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is unique due to the presence of ethylcarbamate groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Conclusion
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in biological and medicinal research.
特性
CAS番号 |
25648-87-7 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC名 |
[2-ethyl-2-(ethylcarbamoyloxymethyl)butyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-18-11(16)14-7-3)10-19-12(17)15-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChIキー |
ZEAMUSTYAYFLDF-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC(=O)NCC)COC(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
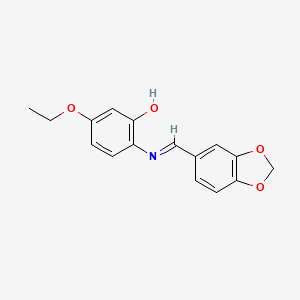
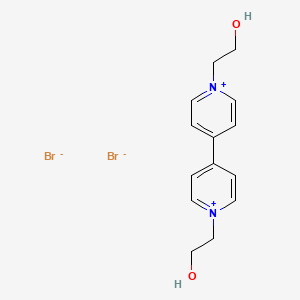

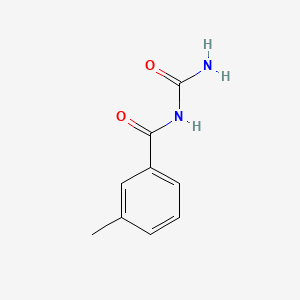


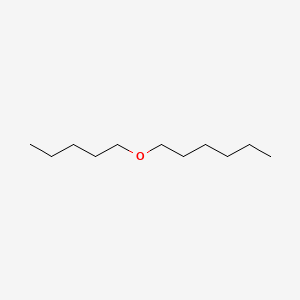
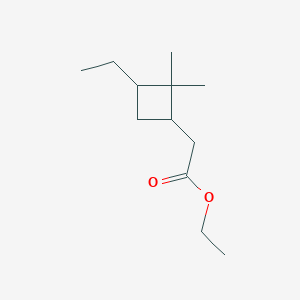

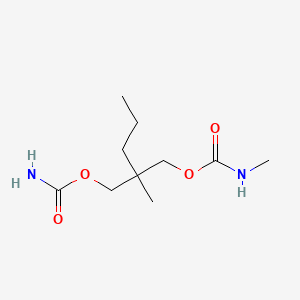

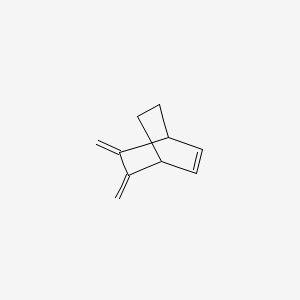
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
